

Application Notes and Protocols for High-Throughput Screening Assays Utilizing SB-674042

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Compound of Interest		
Compound Name:	SB-674042	
Cat. No.:	B1680843	Get Quote

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Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin 1 (OX1) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the brain.[1] The orexin system is a key regulator of several physiological processes, including wakefulness, appetite, and energy homeostasis.[2] Dysregulation of this system has been implicated in various disorders, making the OX1 receptor an attractive therapeutic target. SB-674042 exhibits high affinity for the human OX1 receptor and demonstrates over 100-fold selectivity against the OX2 receptor.[1] These characteristics make it an invaluable tool for studying OX1 receptor pharmacology and for the development of novel therapeutics.

These application notes provide detailed protocols for two high-throughput screening (HTS) assays utilizing **SB-674042** to identify and characterize novel OX1 receptor modulators: a radioligand binding assay using [³H]**SB-674042** and a functional calcium mobilization assay.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SB-674042** and other related compounds in the described assays.

Table 1: Binding Affinity of [3H]SB-674042 to Human OX1 Receptor[1][2]



Assay Format	Kd (nM)	Bmax (pmol/mg protein)
Whole Cell Binding	5.03 ± 0.31	34.4 ± 2.0
Membrane SPA	3.76 ± 0.45	30.8 ± 1.8

Table 2: Affinity of Orexin Peptides and Non-Peptide Antagonists for Human OX1 Receptor[1] [2]

Compound	Assay Format	Ki (nM)	
Orexin-A	Whole Cell Competition 318 ± 158		
Orexin-B	Whole Cell Competition 1516 ± 596		
SB-334867	Whole Cell Competition	le Cell Competition 99 ± 18	
Membrane SPA	38.7 ± 3.6		
SB-408124	Whole Cell Competition	57 ± 8.3	
Membrane SPA	26.9 ± 4.1		
SB-410220	Whole Cell Competition 18.5 ± 4.5		
Membrane SPA	4.5 ± 0.2		

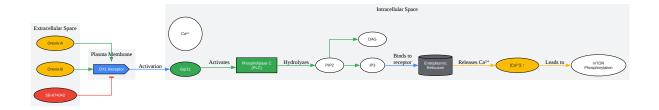
Table 3: Functional Antagonist Potency at Human OX1 Receptor[1]

Compound	Assay Format	Kb (nM)	Selectivity (OX1 vs OX2)
SB-674042	Calcium Mobilization	-	>100-fold
SB-334867	Calcium Mobilization	27.8 ± 2.6	~50-fold
SB-408124	Calcium Mobilization	21.7 ± 2.3	~50-fold
SB-410220	Calcium Mobilization	8.7 ± 0.8	~50-fold

Signaling Pathway



Activation of the OX1 receptor by its endogenous ligands, orexin-A or orexin-B, initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This initial calcium release is often followed by a secondary influx of extracellular calcium. **SB-674042**, as a competitive antagonist, blocks the binding of orexin peptides to the OX1 receptor, thereby inhibiting this downstream signaling cascade.



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Caption: Orexin 1 Receptor Signaling Pathway.

Experimental Protocols [3H]SB-674042 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This protocol describes a competitive binding assay in a 96- or 384-well format to identify compounds that displace the binding of [3H]**SB-674042** from the human OX1 receptor.



Materials:

- Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor (CHO-hOX1).
- Radioligand: [3H]SB-674042.
- Membranes: Prepared from CHO-hOX1 cells.
- SPA Beads: Wheat germ agglutinin (WGA) coated PVT SPA beads.
- Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.
- Test Compounds: Serially diluted in DMSO and then in assay buffer.
- Non-specific Binding (NSB) Control: High concentration of a known non-labeled OX1 antagonist (e.g., 10 μM SB-408124).
- Plates: 96- or 384-well white, clear-bottom microplates.
- Scintillation Counter: MicroBeta or similar instrument capable of reading SPA plates.

Protocol:

- Membrane-Bead Preparation:
 - Thaw the CHO-hOX1 cell membranes.
 - Incubate the membranes with WGA-SPA beads in assay buffer for at least 30 minutes at room temperature with gentle agitation to allow for coupling.
- Assay Plate Preparation:
 - To each well of the microplate, add:
 - Assay Buffer for total binding (TB) wells.
 - NSB control for non-specific binding wells.

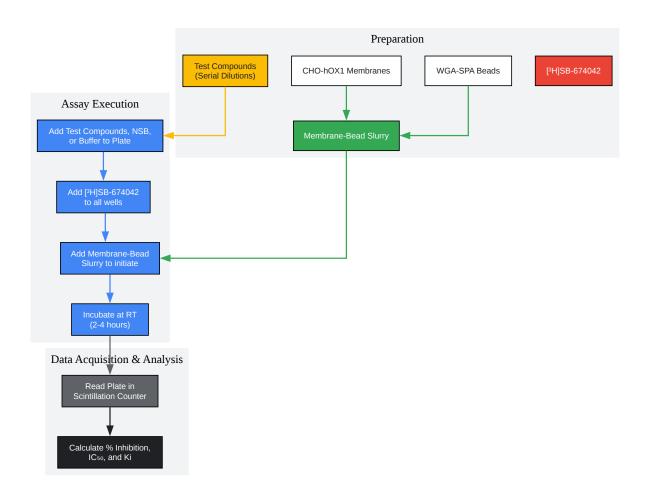


- Test compound dilutions for competition wells.
- · Radioligand Addition:
 - Add [3H]SB-674042 to all wells at a final concentration of approximately 5 nM.[1]
- Initiation of Binding Reaction:
 - Add the membrane-bead suspension to all wells to start the binding reaction. The final protein concentration should be around 7.5 μg per well.[1]
- Incubation:
 - Seal the plates and incubate for 2-4 hours at room temperature with gentle agitation.
- Data Acquisition:
 - Centrifuge the plates briefly to settle the beads.
 - Read the plates in a scintillation counter.

Data Analysis:

- Calculate specific binding: Specific Binding = Total Binding Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Determine the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Scintillation Proximity Assay Workflow.

Calcium Mobilization Assay



This protocol describes a functional assay to measure the ability of test compounds to inhibit orexin-A-induced calcium mobilization in CHO-hOX1 cells.

Materials:

- Cells: CHO-hOX1 cells.
- Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
- Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[3]
- Probenecid: To prevent dye leakage from cells.
- Agonist: Orexin-A.
- Test Compounds: Serially diluted in DMSO and then in assay buffer.
- Plates: 96- or 384-well black, clear-bottom microplates.
- Fluorescent Plate Reader: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument with liquid handling capabilities.

Protocol:

- Cell Plating:
 - Seed CHO-hOX1 cells into the microplates and grow to confluence.
- Dye Loading:
 - Remove the growth medium and wash the cells with assay buffer.
 - Add the calcium indicator dye solution (e.g., Fluo-4 AM with probenecid) to the cells and incubate for 45-60 minutes at 37°C.
- Compound Addition:
 - Wash the cells to remove excess dye.

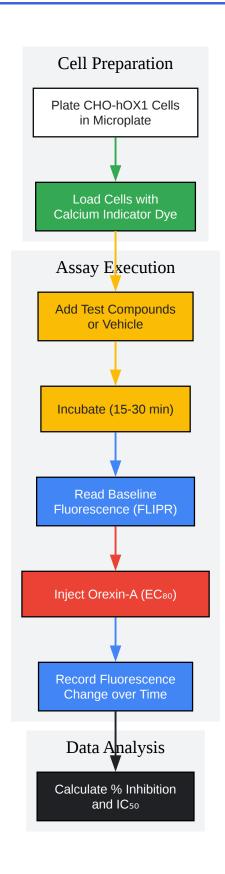


- Add test compounds or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
- · Agonist Stimulation and Reading:
 - Place the plate in the fluorescent plate reader.
 - Establish a stable baseline fluorescence reading.
 - Inject orexin-A (at a concentration that elicits ~80% of the maximal response, EC₈₀) into the wells.
 - Simultaneously, record the change in fluorescence over time.

Data Analysis:

- The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
- Calculate the percentage of inhibition of the orexin-A response by the test compound.
- Plot the percentage of inhibition against the log concentration of the test compound.
- Determine the IC₅₀ value using a non-linear regression curve fit.
- If the antagonist is competitive, the Kb value can be calculated using the Schild equation.





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Caption: Calcium Mobilization Assay Workflow.



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